1,3,4-oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms in the ring. They are considered privileged structures in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties [, , , , , , , , , , , , , , , , , , ].
Ethyl 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoate is a chemical compound characterized by the molecular formula and a molecular weight of approximately 280.71 g/mol. This compound features an oxadiazole ring, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and materials science.
Ethyl 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoate falls under the category of oxadiazole derivatives, which are heterocyclic compounds containing nitrogen and oxygen in their ring structure. These compounds are often studied for their pharmacological properties and utility in organic synthesis.
The synthesis typically involves the following steps:
The reaction conditions must be optimized for yield and purity, often involving techniques such as purification through recrystallization or chromatography to isolate the final product. The use of continuous flow reactors may also be explored for industrial-scale synthesis, enhancing efficiency and consistency.
The molecular structure of ethyl 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoate features:
The structural analysis can be supported by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide insights into functional groups and molecular connectivity .
Ethyl 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoate can participate in several chemical reactions:
The mechanism of action for ethyl 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoate primarily involves its interaction with biological targets at a molecular level. The oxadiazole moiety is known to influence various biological pathways:
Ethyl 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoate typically exhibits:
Key chemical properties include:
Relevant analyses such as NMR and IR spectroscopy confirm the presence of functional groups and molecular integrity .
Ethyl 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoate has several scientific applications:
This compound's unique structure positions it as a versatile candidate for further research across various scientific disciplines.
The 1,3,4-oxadiazole ring serves as an indispensable pharmacophore in numerous therapeutic agents, primarily through hydrogen bonding interactions with biological macromolecules and modulation of electronic properties. Clinically approved drugs containing this motif include the antihypertensive agent tiodazosin, the antibiotic furamizole, and the HIV integrase inhibitor raltegravir [1] [5]. Structure-activity relationship (SAR) studies consistently demonstrate that 2,5-disubstituted variants exhibit enhanced biological activities due to improved target affinity and optimized lipophilicity profiles. The ring system functions as:
Table 1: Therapeutic Applications of 1,3,4-Oxadiazole Derivatives
Biological Activity | Representative Compound | Key Structural Features | Target/Mechanism |
---|---|---|---|
Anticancer | 3-(5-Benzyl-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one | Quinoline-oxadiazole hybrid | EGFR tyrosine kinase inhibition |
Antifungal | 5-[2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-1,3,4-oxadiazole derivatives | Oxadiazole-thiadiazole hybrid | Lanosterol 14α-demethylase inhibition |
Antibacterial | 1,2,4-Triazole-1,3,4-oxadiazole hybrids | Triazole-oxadiazole conjugate | Membrane disruption |
Antidiabetic | Aryl-1,3,4-oxadiazole Schiff bases | Ortho/para-hydroxyl substitutions | α-Glucosidase inhibition |
Structural hybridization strategies incorporating 1,3,4-oxadiazoles have yielded potent antimicrobial agents with novel mechanisms of action. Recent studies demonstrate that electron-withdrawing substituents significantly enhance antifungal potency against Candida species. Nitro-functionalized oxadiazole-thiadiazole hybrids (e.g., compounds 6e, 6k, and 6r) exhibit MIC values of 0.78-3.12 µg/mL against C. krusei and C. parapsilopsis, comparable or superior to ketoconazole [7]. The molecular basis for this enhanced activity involves:
Table 2: Structural Features Influencing Antimicrobial Activity of Oxadiazole Derivatives
Substituent Position | Electron Effect | Bioactivity Trend | Example MIC Improvement |
---|---|---|---|
Para-nitro | Strong withdrawal | 8-16x increase vs unsubstituted | 0.78 µg/mL vs C. krusei |
Para-chloro | Moderate withdrawal | 4-8x increase vs unsubstituted | 1.56 µg/mL vs C. krusei |
Para-methoxy | Electron donation | No significant enhancement | >25 µg/mL vs C. krusei |
Ortho-hydroxy (Schiff bases) | Hydrogen bonding | 100x α-glucosidase inhibition | IC50 = 0.30 µM |
Ethyl 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoate (C13H13ClN2O3, MW: 280.71 g/mol) represents a strategically designed molecular hybrid incorporating three critical elements:
This structural architecture offers multiple advantages:
The compound's structural features align with established structure-activity principles in oxadiazole drug discovery, positioning it as a versatile intermediate for developing novel antimicrobial and anticancer agents. Its synthesis and derivatization potential offer significant opportunities for structure-activity relationship exploration in multiple therapeutic domains [1] [3] [5].
Table 3: Key Structural Features of Ethyl 3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanoate
Structural Element | Chemical Significance | Role in Bioactivity |
---|---|---|
1,3,4-Oxadiazole core | Aromatic heterocycle | Hydrogen bond acceptor, π-stacking capability |
Para-chlorophenyl | Electron-withdrawing group | Enhanced membrane permeability, target affinity |
Ethyl propanoate | Ester functionality | Prodrug potential, metabolic activation site |
C3 alkyl spacer | Flexible linker | Optimal pharmacophore positioning |
Carbonyl oxygen | Hydrogen bond acceptor | Enzyme active site interaction |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3